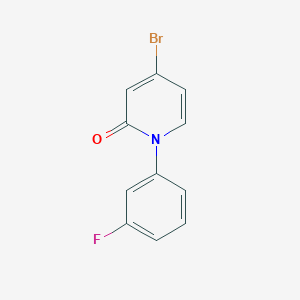
4-Bromo-1-(3-fluorofenil)piridin-2(1H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one, commonly referred to as 4-BFPP, is a heterocyclic organic compound belonging to the class of pyridinones. It is a white crystalline solid that has a molecular weight of 257.1 g/mol and a melting point of 144-146 °C. 4-BFPP has a variety of applications in organic synthesis, such as the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Mecanismo De Acción
The mechanism of action of 4-BFPP is not fully understood. However, it is believed that 4-BFPP may act as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in the levels of acetylcholine, which can have a variety of effects on the body, such as increased alertness, improved memory, and increased muscle strength.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BFPP are not fully understood. However, it is believed that 4-BFPP may act as an inhibitor of the enzyme acetylcholinesterase, which can lead to an increase in the levels of the neurotransmitter acetylcholine. This increase in acetylcholine can lead to a variety of effects, such as increased alertness, improved memory, and increased muscle strength. Additionally, 4-BFPP may have an effect on the central nervous system, as it has been shown to interact with a variety of receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-BFPP in laboratory experiments is its availability. 4-BFPP is commercially available and can be easily obtained from chemical suppliers. Additionally, 4-BFPP is relatively stable and can be stored for long periods of time without significant degradation.
However, there are some limitations to using 4-BFPP in laboratory experiments. 4-BFPP is a relatively potent compound and should be handled with caution. Additionally, 4-BFPP is a relatively expensive compound and should be used sparingly in order to minimize costs.
Direcciones Futuras
There are a number of potential future directions for the use of 4-BFPP. One potential direction is the use of 4-BFPP in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other compounds. Additionally, 4-BFPP could be used in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase. Furthermore, 4-BFPP could be used in the synthesis of a variety of fluorescent probes, such as fluorescein and rhodamine. Finally, 4-BFPP could be used in the development of new drugs and therapies, as it has been shown to interact with a variety of receptors in the brain.
Métodos De Síntesis
4-BFPP can be synthesized via a variety of methods. The most common method is the reaction of 4-bromo-1-(3-fluorophenyl)pyridine with 1-chloro-2-propanone in the presence of a base, such as potassium carbonate. This reaction yields 4-BFPP as the major product, along with a small amount of 4-bromo-1-(3-fluorophenyl)pyridine as a minor product. Other methods for the synthesis of 4-BFPP include the reaction of 4-bromo-1-(3-fluorophenyl)pyridine with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, and the reaction of 4-bromo-1-(3-fluorophenyl)pyridine with 1-chloro-2-propanone in the presence of a base, such as potassium carbonate.
Aplicaciones Científicas De Investigación
Protodesboronación Catalítica
Este compuesto se utiliza en la protodesboronación catalítica de ésteres boro-pinacol . La protodesboronación es un proceso donde se elimina un átomo de boro de una molécula orgánica. Este proceso es crucial en la síntesis de varios compuestos orgánicos .
Hidrometilación Anti-Markovnikov
El compuesto también se utiliza en la hidrometilación anti-Markovnikov formal de alquenos . Esta es una transformación valiosa en la síntesis orgánica, lo que permite la adición de un átomo de hidrógeno y un grupo metilo a través de un doble enlace carbono-carbono .
Síntesis de Indolizidina
El compuesto se ha utilizado en la síntesis total formal de indolizidina 209B . Las indolizidinas son una clase de alcaloides que tienen varias actividades biológicas .
Síntesis de (−)-Δ8-THC y Colesterol
El compuesto se ha aplicado a la síntesis de (−)-Δ8-THC y colesterol protegidos con metoxilo . Estos son compuestos importantes en la industria farmacéutica .
Acoplamiento Suzuki–Miyaura
Los compuestos organoboro, como los derivados de este compuesto, son bloques de construcción muy valiosos en la síntesis orgánica . Una de las aplicaciones más importantes es el acoplamiento Suzuki–Miyaura, un tipo de reacción de acoplamiento cruzado catalizada por paladio .
Conversión en Grupos Funcionales
La porción de boro en los compuestos organoboro derivados de este compuesto se puede convertir en una amplia gama de grupos funcionales . Estas transformaciones incluyen oxidaciones, aminaciones, halogenaciones y formaciones de enlaces C–C como alquenilaciones, alquinilaciones y arilaciones .
Propiedades
IUPAC Name |
4-bromo-1-(3-fluorophenyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-4-5-14(11(15)6-8)10-3-1-2-9(13)7-10/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTRZJCMNMRQSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=CC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

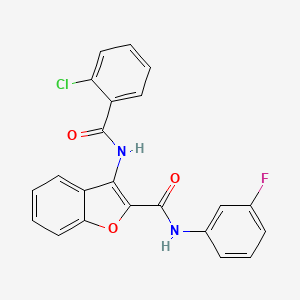

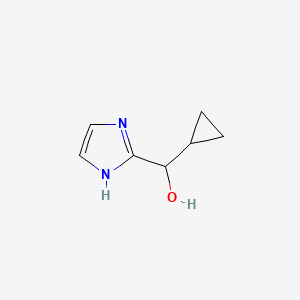

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide](/img/structure/B2399886.png)
![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B2399888.png)

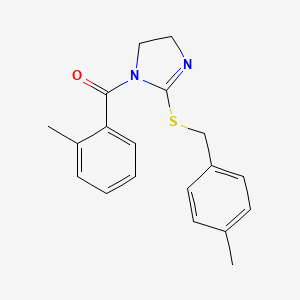
![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399891.png)
![1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2399892.png)
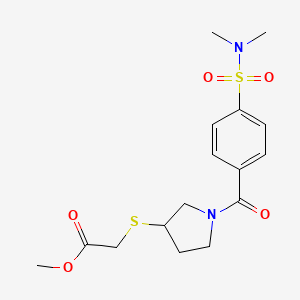
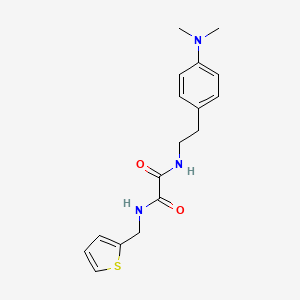
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2399895.png)
![(2S,3As,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2399899.png)